1-ethyl-6-fluoro-3-{3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}quinolin-4(1H)-one
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Description
1-ethyl-6-fluoro-3-{3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}quinolin-4(1H)-one is a useful research compound. Its molecular formula is C20H13F4N3O3 and its molecular weight is 419.336. The purity is usually 95%.
BenchChem offers high-quality 1-ethyl-6-fluoro-3-{3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}quinolin-4(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-ethyl-6-fluoro-3-{3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}quinolin-4(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Pharmaceutical Research
The trifluoromethoxy group in the compound is known for increasing the lipophilicity of molecules . This property can be exploited in pharmaceuticals to enhance drug absorption and penetration through lipid membranes, potentially leading to more effective medications.
Agrochemical Development
Compounds with a trifluoromethoxy phenyl group have been utilized in the development of agrochemicals . Their enhanced lipophilicity can improve the uptake and efficacy of pesticides and herbicides.
Material Science
The introduction of electron-withdrawing groups like trifluoromethoxy can alter the electronic properties of materials . This can be used in the design of novel polymers with specific electrical characteristics for use in electronics or coatings.
Electrochromic Devices
Polymers containing the trifluoromethoxy phenyl group have been studied for their application in electrochromic devices . These materials change color upon the application of an electric current, which can be used in smart windows and displays.
Fluorine Chemistry Research
As fluorine-containing compounds exhibit unique behaviors, this compound could serve as a model for studying the effects of fluorination on molecular properties and reactivity .
properties
IUPAC Name |
1-ethyl-6-fluoro-3-[3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl]quinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13F4N3O3/c1-2-27-10-15(17(28)14-9-12(21)5-8-16(14)27)19-25-18(26-30-19)11-3-6-13(7-4-11)29-20(22,23)24/h3-10H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDFGXTRLXIMMBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=C1C=CC(=C2)F)C3=NC(=NO3)C4=CC=C(C=C4)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13F4N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-ethyl-6-fluoro-3-{3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}quinolin-4(1H)-one |
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